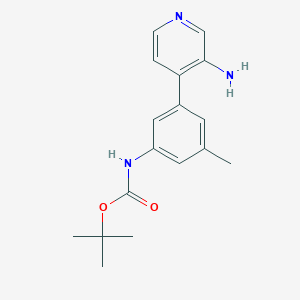
Tert-butyl 3-(3-aminopyridin-4-yl)-5-methylphenylcarbamate
Cat. No. B8311443
M. Wt: 299.37 g/mol
InChI Key: UXXLXWUIOIBVDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US09187486B2
Procedure details


tert-butyl (3-(3-aminopyridin-4-yl)-5-methylphenyl) carbamate. A solution of tert-butyl (3-methyl-5-(3-nitropyridin-4-yl)phenyl)carbamate (198 mg, 0.60 mmol) in EtOH (5 mL) and EtOAc (5 mL) was degassed by bubbling N2 (g) through the solution for 10 min. Pd/C (10 wt %, 64 mg, 0.060 mmol) was added. A gas bag with a 3-way stopcock filled with H2 was attached to the flask. The flask was evacuated under vacuum and then back-filled with H2 (3×). The mixture was stiffed overnight at RT. The solution was degassed by bubbling N2 (g) through the solution for 10 min and was then filtered through celite. The solution was concentrated to afford tert-butyl (3-(3-aminopyridin-4-yl)-5-methylphenyl)carbamate (200 mg, 0.67 mmol, 111% yield) as an off-white foam. MS (ESI, pos. ion) m/z: 300.0 (M+1).
[Compound]
Name
tert-butyl (3-(3-aminopyridin-4-yl)-5-methylphenyl) carbamate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Name
tert-butyl (3-methyl-5-(3-nitropyridin-4-yl)phenyl)carbamate
Quantity
198 mg
Type
reactant
Reaction Step Two




Yield
111%
Identifiers


|
REACTION_CXSMILES
|
[CH3:1][C:2]1[CH:3]=[C:4]([NH:17][C:18](=[O:24])[O:19][C:20]([CH3:23])([CH3:22])[CH3:21])[CH:5]=[C:6]([C:8]2[CH:13]=[CH:12][N:11]=[CH:10][C:9]=2[N+:14]([O-])=O)[CH:7]=1>CCO.CCOC(C)=O.[Pd]>[NH2:14][C:9]1[CH:10]=[N:11][CH:12]=[CH:13][C:8]=1[C:6]1[CH:5]=[C:4]([NH:17][C:18](=[O:24])[O:19][C:20]([CH3:22])([CH3:21])[CH3:23])[CH:3]=[C:2]([CH3:1])[CH:7]=1
|
Inputs


Step One
[Compound]
|
Name
|
tert-butyl (3-(3-aminopyridin-4-yl)-5-methylphenyl) carbamate
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Two
Step Three
|
Name
|
|
|
Quantity
|
64 mg
|
|
Type
|
catalyst
|
|
Smiles
|
[Pd]
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
by bubbling N2 (g) through the solution for 10 min
|
|
Duration
|
10 min
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
A gas bag with a 3-way stopcock filled with H2
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The flask was evacuated under vacuum
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
back-filled with H2 (3×)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The solution was degassed
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
by bubbling N2 (g) through the solution for 10 min
|
|
Duration
|
10 min
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
was then filtered through celite
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
The solution was concentrated
|
Outcomes


Product
Details
Reaction Time |
8 (± 8) h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
NC=1C=NC=CC1C=1C=C(C=C(C1)C)NC(OC(C)(C)C)=O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: AMOUNT | 0.67 mmol | |
| AMOUNT: MASS | 200 mg | |
| YIELD: PERCENTYIELD | 111% | |
| YIELD: CALCULATEDPERCENTYIELD | 111.7% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
